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Introduction

Fisogatinib (formerly BLU-554) is an orally bioavailable, potent, and highly selective inhibitor
of Fibroblast Growth Factor Receptor 4 (FGFR4).[1] It is under investigation for the treatment of
advanced hepatocellular carcinoma (HCC) in patients with aberrant FGF19-FGFR4 signaling.
[1][2] This technical guide provides an in-depth overview of the pharmacokinetics and
pharmacodynamics of Fisogatinib, summarizing key preclinical and clinical findings.

Mechanism of Action

Fisogatinib selectively and irreversibly binds to a unique cysteine residue (Cys552) within the
ATP-binding pocket of FGFRA4. This covalent modification blocks the receptor's kinase activity,
thereby inhibiting downstream signaling pathways implicated in cell proliferation and survival.[1]
The FGF19-FGFR4 signaling axis, when constitutively activated, is a known oncogenic driver in
a subset of HCC.[1][2]

Pharmacokinetics

The pharmacokinetic profile of Fisogatinib has been evaluated in both preclinical models and
in a first-in-human Phase 1 clinical trial (NCT02508467) in patients with advanced HCC.[1][3]

Preclinical Pharmacokinetics
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In preclinical mouse models, Fisogatinib demonstrated oral bioavailability and dose-
proportional exposure. Following oral administration, it exhibited a rapid absorption and
distribution to various tissues.

Clinical Pharmacokinetics

The Phase 1 trial involved a dose-escalation phase with once-daily (QD) oral doses ranging
from 140 mg to 900 mg. The maximum tolerated dose (MTD) was established at 600 mg QD.

[1]

Table 1: Summary of Fisogatinib Pharmacokinetic Parameters (600 mg QD Dose)

Parameter Value Reference
Tmax (h) ~4 [4]

Cmax (ng/mL) ~2500 [4]

AUC (ng*h/mL) Not explicitly stated

Half-life (t1/2) :ZZig:],gsupporting once-daily )

Geometric Mean Trough
Concentration (Ctrough) 2040 (in Chinese patients) [3]
(ng/mL)

Note: The provided data is primarily from a presentation and may not represent the complete
dataset from the clinical trial.

Pharmacodynamics

The pharmacodynamic effects of Fisogatinib have been assessed through the monitoring of
biomarkers associated with FGFR4 pathway inhibition.

Preclinical Pharmacodynamics

In xenograft models of HCC with FGF19 overexpression, Fisogatinib led to a dose-dependent
inhibition of tumor growth.[1]
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Clinical Pharmacodynamics

In the Phase 1 clinical trial, inhibition of the FGFR4 pathway was evidenced by changes in
several plasma biomarkers.

Table 2: Summary of Pharmacodynamic Biomarker Changes with Fisogatinib Treatment

Biomarker Change Observed Reference

70-hydroxy-4-cholesten-3-one

Dose-dependent increase [1]
(C4)
Total Cholesterol Dose-dependent increase [1]
FGF19 Dose-dependent increase [1]

These changes are consistent with the known role of the FGF19-FGFR4 axis in regulating bile
acid synthesis.

Experimental Protocols
Preclinical Xenograft Model

e Cell Lines: Hep3B and LIX-066 human HCC cell lines with FGF19 overexpression were
used.[1]

Animal Model: Athymic nude mice.

Tumor Implantation: Cells were implanted subcutaneously into the flanks of the mice.

Treatment: Once tumors reached a specified size, mice were treated with Fisogatinib or
vehicle control via oral gavage.

Tumor Measurement: Tumor volume was measured regularly using calipers.

Clinical Trial (NCT02508467) - Dose Escalation Phase

e Study Design: A 3+3 dose-escalation design was employed.[5]

» Patient Population: Patients with advanced HCC.[3]

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://www.benchchem.com/product/b606208?utm_src=pdf-body
https://www.blueprintmedicines.com/wp-content/uploads/2019/10/Blueprint-Medicines-Cancer-Discovery-2019-Fisogatinib-Phase-1-Trial-Publication.pdf
https://www.blueprintmedicines.com/wp-content/uploads/2019/10/Blueprint-Medicines-Cancer-Discovery-2019-Fisogatinib-Phase-1-Trial-Publication.pdf
https://www.blueprintmedicines.com/wp-content/uploads/2019/10/Blueprint-Medicines-Cancer-Discovery-2019-Fisogatinib-Phase-1-Trial-Publication.pdf
https://www.blueprintmedicines.com/wp-content/uploads/2019/10/Blueprint-Medicines-Cancer-Discovery-2019-Fisogatinib-Phase-1-Trial-Publication.pdf
https://www.benchchem.com/product/b606208?utm_src=pdf-body
https://clinicaltrials.gov/study/NCT02508467
https://www.cancer.gov/research/participate/clinical-trials-search/v?id=NCI-2015-01683
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606208?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Dosing: Fisogatinib was administered orally once daily in 28-day cycles.[3]

e Pharmacokinetic Sampling: Blood samples were collected at pre-specified time points on
Day 1 and Day 15 of the first cycle to determine plasma concentrations of Fisogatinib.

e Pharmacodynamic Biomarker Analysis: Fasting blood samples were collected to measure
plasma levels of C4, total cholesterol, and FGF19.

¢ FGF19 Immunohistochemistry (IHC) Assay: An IHC assay was developed to determine
FGF19 protein expression in tumor tissue. A tumor was considered FGF19-positive if 21% of
tumor cells showed staining.[3]
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Caption: FGF19-FGFR4 Signaling Pathway and Fisogatinib's Point of Intervention.

Experimental Workflow
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Caption: Overview of Preclinical and Clinical Experimental Workflow for Fisogatinib.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. blueprintmedicines.com [blueprintmedicines.com]

2. aacrjournals.org [aacrjournals.org]

3. Facebook [cancer.gov]

4. selleckchem.com [selleckchem.com]

5. ClinicalTrials.gov [clinicaltrials.gov]

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b606208?utm_src=pdf-body-img
https://www.benchchem.com/product/b606208?utm_src=pdf-body
https://www.benchchem.com/product/b606208?utm_src=pdf-custom-synthesis
https://www.blueprintmedicines.com/wp-content/uploads/2019/10/Blueprint-Medicines-Cancer-Discovery-2019-Fisogatinib-Phase-1-Trial-Publication.pdf
https://aacrjournals.org/cancerdiscovery/article/9/12/1646/10364/Precision-Oncology-for-Hepatocellular-Cancer
https://www.cancer.gov/research/participate/clinical-trials-search/v?id=NCI-2015-01683
https://www.selleckchem.com/products/blu-554.html
https://clinicaltrials.gov/study/NCT02508467
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606208?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

 To cite this document: BenchChem. [Fisogatinib: A Deep Dive into its Pharmacokinetics and
Pharmacodynamics]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b606208#pharmacokinetics-and-pharmacodynamics-
of-fisogatinib]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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